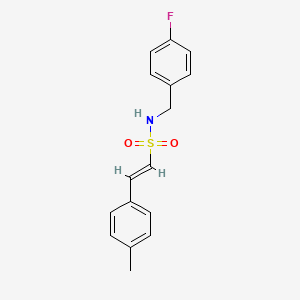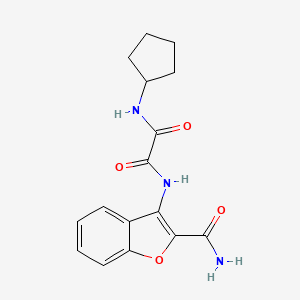
N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential cancer therapeutic, particularly for hematological malignancies.
Mechanism of Action
N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide binds to the DNA template of RNA polymerase I and prevents the formation of the transcription initiation complex, thereby inhibiting the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, which triggers the activation of p53-mediated cell death pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to have minimal toxicity in normal cells, making it a promising cancer therapeutic.
Advantages and Limitations for Lab Experiments
One advantage of N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide is its specificity for cancer cells, which reduces the risk of off-target effects. However, it can be difficult to synthesize and has limited solubility, which can make it challenging to use in lab experiments.
Future Directions
There are several potential future directions for N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide research. One area of interest is the identification of biomarkers that can predict response to this compound treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound. Additionally, there is potential for this compound to be used in the treatment of other types of cancer beyond hematological malignancies.
Synthesis Methods
N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzofuran with ethyl chloroformate to form 2-carbethoxybenzofuran. The resulting compound is then reacted with hydroxylamine to form 2-carbamoylbenzofuran, which is further reacted with cyclopentylamine and oxalyl chloride to form this compound.
Scientific Research Applications
N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide has been extensively studied for its potential as a cancer therapeutic, particularly for hematological malignancies such as multiple myeloma, acute lymphoblastic leukemia, and chronic lymphocytic leukemia. It has been shown to inhibit RNA polymerase I transcription, which is necessary for the production of ribosomal RNA and the growth and proliferation of cancer cells.
properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-cyclopentyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c17-14(20)13-12(10-7-3-4-8-11(10)23-13)19-16(22)15(21)18-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,17,20)(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDOWQUWENBBCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2404458.png)
![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2404459.png)
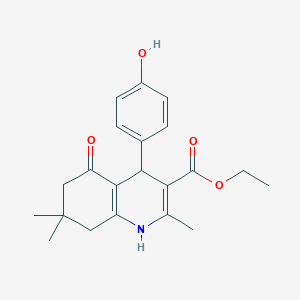
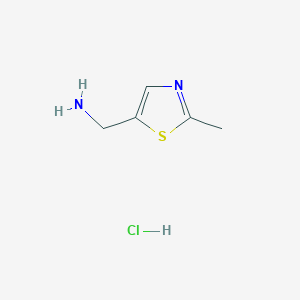

![6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2404466.png)
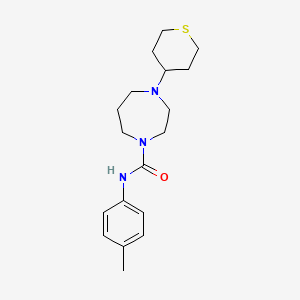
![Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2404469.png)
![N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

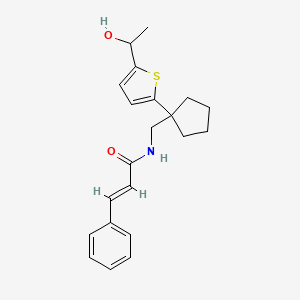
![(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2404479.png)
